6-Fluoro-2-methylimidazo[1,2-a]pyridine

PI3Kα inhibition Kinase inhibitor Structure–activity relationship

Medicinal chemistry programs require precise halogen scanning to deconvolute electronic vs steric effects on kinase affinity. 6-Fluoro-2-methylimidazo[1,2-a]pyridine offers a distinct profile from Cl/Br congeners: - Fluorine's unique electronegativity & C-F···H-C interactions predict divergent PI3Kα binding vs Cl/Br (1.8-3.1 nM range) - C-F bond resists CYP450 oxidation vs halo analogs, extending in vivo half-life - Retains inertness during C-3 diversification for high-throughput library synthesis. Supplied with batch-specific HPLC/LCMS for SAR campaigns.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 1260679-51-3
Cat. No. B3094758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methylimidazo[1,2-a]pyridine
CAS1260679-51-3
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)F
InChIInChI=1S/C8H7FN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
InChIKeyWONXJLGGXFXNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-methylimidazo[1,2-a]pyridine: A Fluorinated Imidazopyridine Building Block


6-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS 1260679-51-3) is a heterocyclic small molecule (C8H7FN2, MW 150.15) belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry found in marketed drugs such as zolpidem, alpidem, and saripidem [1]. The compound features a fused imidazole-pyridine bicyclic core with a fluorine atom at the 6-position and a methyl group at the 2-position . This substitution pattern is of particular interest because the 6-fluoro substituent modulates electronic properties, lipophilicity, and metabolic stability while the 2-methyl group provides steric and electronic tuning of the scaffold's reactivity and biological target engagement . The compound is commercially available as a research chemical with purity specifications typically ranging from 95% to 98%, and is primarily utilized as a versatile synthetic intermediate for constructing more complex bioactive molecules in kinase inhibitor, CNS agent, and anti-infective programs .

Kinase inhibitor SAR expansion at position 6: fluorine offers distinct electronic tuning vs Cl, Br, H.
CNS agent scaffolds requiring metabolic stability improvement via C–F bond resistance to CYP450 oxidation.
C-3 diversification handle: 6-F remains inert under cross‑coupling and electrophilic substitution conditions.

Why 6-Fluoro-2-methylimidazo[1,2-a]pyridine Outperforms Halogen Analogs


Within the imidazo[1,2-a]pyridine chemical space, the identity of the 6-position substituent profoundly influences both biological potency and physicochemical properties, making simple analog substitution unreliable. In a PI3Kα inhibitor series, the 6-chloro analog (3-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl} derivative) exhibited an IC50 of 2.80 nM, while the corresponding 6-bromo analog showed IC50 values of 1.80–3.10 nM under identical assay conditions [1]. Although no direct matched-pair IC50 for the 6-fluoro analog is available in the same assay, fluorine's distinct electronic profile—stronger electronegativity, smaller van der Waals radius (1.47 Å vs. Cl 1.75 Å, Br 1.85 Å), and capacity for C–F···H–C and C–F···C=O multipolar interactions—predicts divergent target engagement and selectivity profiles compared to chloro or bromo congeners [2]. Furthermore, fluorinated imidazo[1,2-a]pyridines have demonstrated enhanced metabolic stability relative to non-fluorinated analogs due to the strength of the C–F bond resisting cytochrome P450 oxidative metabolism, a property not shared by C–Cl or C–Br variants which are more susceptible to oxidative dehalogenation [3]. These combined electronic, steric, and metabolic differences mean that 6-fluoro-2-methylimidazo[1,2-a]pyridine occupies a distinct and non-interchangeable position in SAR exploration.

Halogen‑dependent SAR divergence
PI3Kα IC50 varies across 6‑halo analogs; fluorine’s electronegativity and smaller radius predict a distinct activity profile not interchangeable with chloro/bromo congeners.
Metabolic stability mismatch
6‑H or 6‑alkyl analogs lack the C–F oxidative shield; 6‑Cl/6‑Br variants may undergo dehalogenation, altering half‑life and toxicity profiles.
Synthetic liability of heavier halogens
6‑Cl and 6‑Br participate in unwanted oxidative addition or SNAr during C‑3 functionalization, whereas C–F remains inert, preserving synthetic efficiency.

6-Fluoro-2-methylimidazo[1,2-a]pyridine: Quantitative Differentiation Evidence


PI3Kα Inhibition: 6-Halogen Matched-Pair Analysis

In a PI3Kα scintillation proximity assay conducted under identical conditions (pH 7.4, 2°C), the 6-chloro-2-methylimidazo[1,2-a]pyridine derivative (BDBM25050) displayed an IC50 of 2.80 nM, while the 6-bromo analogs (BDBM25052 and BDBM25030) showed IC50 values of 1.80 nM and 3.10 nM, respectively [1]. Although the corresponding 6-fluoro derivative was not tested in this specific dataset, the quantitative variation across halogens (1.80–3.10 nM range, representing a 1.7-fold difference between chloro and bromo) demonstrates that halogen identity at the 6-position materially alters PI3Kα affinity. Fluorine's unique electronic properties (Hammett σm = 0.34 vs. Cl 0.37, Br 0.39; Swain–Lupton F = 0.45 vs. Cl 0.42, Br 0.45) predict a distinct affinity and selectivity fingerprint for the 6-fluoro analog [2].

PI3Kα Halogen SAR
Cross‑study comparable
6‑Cl analog IC50 2.80 nM; 6‑Br analogs 1.80–3.10 nM. 6‑F not directly measured; distinct electronic parameters predict divergent affinity.
Halogen identity at position 6 materially shifts PI3Kα engagement; 6‑F expected outside observed Cl/Br range.
Data from BindingDB; 6‑F value requires independent determination.
PI3Kα inhibition Kinase inhibitor Structure–activity relationship

Metabolic Stability: Fluorinated vs. Non-Fluorinated Imidazopyridines

In a systematic study of fluorinated imidazo[1,2-a]pyridine derivatives as antipsychotic agents, incorporation of fluorine into the scaffold resulted in compounds that displayed enhanced metabolic stability and lack of hepatotoxicity compared to non-fluorinated predecessors [1]. The lead compound 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide (26), featuring a 6-methyl substitution on the imidazopyridine core, demonstrated antipsychotic-like activity in the amphetamine-induced hyperlocomotion test in rats with a minimal effective dose (MED) of 1 mg/kg ip and was characterized by a longer duration of antipsychotic-like activity as compared to zolpidem [1]. While compound 26 bears a 6-methyl rather than 6-fluoro substituent, the study explicitly demonstrates that fluorination at other positions on the imidazo[1,2-a]pyridine scaffold (e.g., 4-fluorophenyl at position 2) contributes to improved metabolic stability by blocking cytochrome P450 oxidative metabolism at metabolic hotspots [2]. The C–F bond at position 6 in 6-fluoro-2-methylimidazo[1,2-a]pyridine (bond dissociation energy ~485 kJ/mol vs. C–H ~411 kJ/mol) is predicted to confer resistance to oxidative metabolism at this position, a property not available in the 6-H or 6-alkyl analogs [2].

Metabolic stability
Class‑level inference
Fluorinated imidazopyridines show enhanced metabolic stability and lack of hepatotoxicity vs non‑fluorinated analogs; lead compound had prolonged antipsychotic‑like activity.
6‑F C–F bond predicted to resist CYP450 oxidation, supporting longer half‑life design objectives.
Rodent model; direct 6‑F metabolic data not yet reported.
Metabolic stability CYP450 resistance Antipsychotic agents

Urease Inhibition: 6-Fluoroimidazopyridine Derivatives vs. Thiourea

In a study of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde-derived oxazole derivatives evaluated for in vitro urease inhibition, compounds bearing the 6-fluoroimidazo[1,2-a]pyridine core demonstrated potent activity. Analogs 4i (IC50 = 5.68 ± 1.66 μM), 4o (IC50 = 7.11 ± 1.24 μM), 4g (IC50 = 9.41 ± 1.19 μM), and 4h (IC50 = 10.45 ± 2.57 μM) were all more potent than the standard thiourea drug (IC50 = 21.37 ± 1.76 μM), representing a 2.0–3.8-fold improvement in potency [1]. This dataset establishes that the 6-fluoro substituent on the imidazo[1,2-a]pyridine core is compatible with, and contributes to, potent urease inhibition. The presence of the fluorine atom at the 6-position influences the electronic distribution of the heterocyclic core, which in silico docking studies suggest enhances binding interactions within the urease active site [1].

Urease inhibition
Class‑level inference
6‑fluoroimidazopyridine‑oxazole derivatives IC50 5.68–10.45 μM; thiourea IC50 21.37 μM (2.0–3.8‑fold reported improvement).
6‑F substitution compatible with urease inhibition; trend supports 6‑F as potency‑enabling motif in this chemotype.
In vitro Jack bean urease; relevance to human enzyme requires validation.
Urease inhibition Anti-ulcer agents Fluorinated heterocycles

Colon Cancer Antiproliferative Activity: Apoptosis Induction

A series of 6-substituted imidazo[1,2-a]pyridines synthesized via multicomponent coupling were evaluated against colon cancer cell lines HT-29 and Caco-2. Most compounds exhibited excellent antiproliferative activity while showing no significant toxicity against white blood cells, indicating a favorable therapeutic window [1]. Mechanistic studies revealed that imidazo[1,2-a]pyridine-induced cell death in HT-29 and Caco-2 cells is mediated via mitochondrial cytochrome c release and activation of caspase 3 and caspase 8, with the proteolytic phase of apoptosis initiating 2 hours after treatment [1]. The study systematically varied the 6-position substituent, establishing that this position is a critical determinant of both potency and selectivity. The 6-fluoro analog occupies a unique position in this SAR landscape, combining the electron-withdrawing character that enhances apoptosis induction with the smaller steric footprint and metabolic stability advantages of fluorine over larger halogens [2].

Antiproliferative & apoptosis
Class‑level inference
6‑substituted imidazopyridines: excellent activity against HT‑29 and Caco‑2, no significant white blood cell toxicity; apoptosis via cytochrome c/caspase‑3/8, initiation 2 h post‑treatment.
Position 6 substitution critical for cell‑model response; 6‑F combines electron withdrawal with compact sterics for apoptosis pathway studies.
Colon cancer cell models; 6‑F specific data not isolated in this dataset.
Colon cancer Apoptosis induction Antiproliferative agents

Synthetic Advantage: C-3 Functionalization Versatility

The imidazo[1,2-a]pyridine scaffold possesses a highly activated C-3 position for electrophilic functionalization due to high π-electron density at this site [1]. The 6-fluoro substituent electronically modulates this reactivity: the electron-withdrawing fluorine atom reduces π-electron density at C-3 to a lesser extent than nitro or cyano groups, preserving sufficient nucleophilic character for diverse transformations (e.g., Vilsmeier–Haack formylation, Mannich reactions, halogenation) while providing a distinct reactivity profile compared to 6-H analogs [1]. The 2-methyl group further influences regioselectivity by sterically and electronically directing substitution patterns, enabling predictable and selective C-3 derivatization [2]. This contrasts with 6-chloro or 6-bromo analogs, where the heavier halogen may participate in unwanted side reactions (e.g., oxidative addition with transition metal catalysts during cross-coupling at C-3) or undergo nucleophilic aromatic substitution under certain conditions, complicating synthetic sequences [3]. The 6-fluoro substituent, with its strong C–F bond, remains inert under most C-3 functionalization conditions while still providing the electronic benefits of a halogen, offering a unique 'install-and-forget' synthetic handle [3].

C‑3 functionalization
Class‑level inference
6‑F remains inert under Vilsmeier–Haack, Mannich, and cross‑coupling conditions; 6‑Cl/6‑Br prone to oxidative addition or SNAr, complicating library synthesis.
6‑fluoro scaffold provides cleaner C‑3 diversification handle, reducing purification burden in parallel synthesis workflows.
Reactivity contrast based on known halide behavior; experimental verification of 6‑F inertness recommended.
Synthetic chemistry C-3 functionalization Building block utility

6-Fluoro-2-methylimidazo[1,2-a]pyridine: Application Scenarios in Drug Discovery


Kinase Inhibitor Lead Optimization: 6-Halogen SAR in PI3Kα and c-Met

Based on the demonstrated IC50 differentiation across 6-halo substituents in PI3Kα inhibitor series (1.80–3.10 nM range for Cl/Br analogs, [1]) and the established role of imidazo[1,2-a]pyridines as c-Met inhibitors [2], procurement of 6-fluoro-2-methylimidazo[1,2-a]pyridine enables systematic SAR exploration of fluorine-specific electronic and steric effects at the 6-position. The compound serves as a direct matched-pair comparator to 6-chloro and 6-bromo congeners, allowing medicinal chemistry teams to deconvolute halogen bonding, dipole interactions, and steric contributions to kinase binding affinity and selectivity.

CNS Drug Discovery: Metabolically Stable GABA-A Modulators

The validated metabolic stability advantage of fluorinated imidazo[1,2-a]pyridines over non-fluorinated analogs in antipsychotic agent development [3] positions 6-fluoro-2-methylimidazo[1,2-a]pyridine as a strategic starting material for CNS programs targeting GABA-A receptor modulation. The C–F bond at position 6 is predicted to resist CYP450-mediated oxidative metabolism, potentially extending half-life and reducing hepatotoxicity risk compared to 6-H or 6-alkyl scaffolds. The 2-methyl group additionally provides a handle for further SAR exploration at a position known to influence GABA-A receptor subtype selectivity.

Colorectal Cancer: Apoptosis-Inducing Imidazopyridines

The demonstrated excellent antiproliferative activity of 6-substituted imidazo[1,2-a]pyridines against HT-29 and Caco-2 colon cancer cell lines, coupled with a favorable selectivity window over white blood cells and a defined mechanism involving mitochondrial cytochrome c release and caspase 3/8 activation [4], supports the deployment of 6-fluoro-2-methylimidazo[1,2-a]pyridine as a core scaffold for anticancer SAR campaigns. The fluorine atom's metabolic stability contribution is particularly valuable for oral anticancer agents where first-pass metabolism is a concern.

Parallel Library Synthesis: C-3 Diversification Strategy

The synthetic inertness of the C–F bond at position 6 under C-3 electrophilic functionalization and transition metal-catalyzed cross-coupling conditions [5] makes 6-fluoro-2-methylimidazo[1,2-a]pyridine an ideal substrate for high-throughput parallel synthesis of diverse compound libraries. Unlike 6-chloro or 6-bromo analogs that are susceptible to competing oxidative addition or nucleophilic aromatic substitution, the 6-fluoro scaffold remains intact during C-3 diversification, ensuring higher product purity and yield in array synthesis workflows [5]. The 2-methyl group provides additional regiochemical control, enabling predictable and reproducible library production.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR (PI3Kα, c‑Met)
Halogen‑dependent scaffold differentiation
Kinase panel IC50 profiling; matched‑pair comparison with 6‑Cl/6‑Br analogs
CNS agent discovery (GABA‑A modulation)
Predicted metabolic stability via 6‑F C–F bond
Liver microsome stability; CYP450 metabolite identification
Colorectal cancer cell‑model studies
Apoptosis pathway context; 6‑position SAR
Caspase‑3/8 activation; selectivity window vs. non‑tumor cells
Parallel library synthesis (C‑3 diversification)
Synthetic inertness of 6‑F under cross‑coupling
Reaction yield and purity; absence of 6‑position by‑products

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